2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione

Medicinal Chemistry PROTAC Design Physicochemical Profiling

Planar N-arylphthalimide CRBN ligands lack defined exit vectors, hindering PROTAC ternary complex optimization. This spirocyclic phthalimide (CAS 1199556-86-9) enforces a fixed warhead-to-linker angle for precise spatial presentation. • Fsp³ 0.25, XLogP3 2.9 - favorable intracellular engagement • 4-Bromophenyl handle for Suzuki linker diversification • TPSA 55.8 Ų, zero H-bond donors - passive cell permeability ≥95% purity. Global shipping available.

Molecular Formula C20H16BrNO4
Molecular Weight 414.255
CAS No. 1199556-86-9
Cat. No. B598059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione
CAS1199556-86-9
Synonyms2-(2-(4-broMophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione
Molecular FormulaC20H16BrNO4
Molecular Weight414.255
Structural Identifiers
SMILESC1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)N4C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C20H16BrNO4/c21-14-7-5-13(6-8-14)19(11-20(12-19)25-9-10-26-20)22-17(23)15-3-1-2-4-16(15)18(22)24/h1-8H,9-12H2
InChIKeySRQOEALLKYZTFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione (CAS 1199556-86-9): Spirocyclic Phthalimide Building Block for Medicinal Chemistry and PROTAC Research


2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione (CAS 1199556-86-9) is a spirocyclic phthalimide derivative featuring a rigid 5,8-dioxaspiro[3.4]octane core appended to a 4-bromophenyl group and an isoindoline-1,3-dione (phthalimide) moiety [1]. The compound has a molecular weight of 414.2 g/mol, an XLogP3 of 2.9, and a topological polar surface area (TPSA) of 55.8 Ų, with zero hydrogen bond donors and four hydrogen bond acceptors [1]. The phthalimide scaffold is a privileged structure in medicinal chemistry, widely exploited in immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide for cereblon E3 ligase recruitment, as well as in PROTAC design [2]. The spirocyclic constraint introduces conformational rigidity, directional exit vectors, and enhanced three-dimensionality relative to planar N-arylphthalimide analogs, potentially modulating cereblon binding affinity, neosubstrate selectivity, and physicochemical properties [3].

Why Generic N-Arylphthalimides Cannot Substitute for the Spiro-Constrained 2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione


The phthalimide pharmacophore, while widely used in IMiDs and PROTACs, is exquisitely sensitive to N-substituent steric and electronic effects that modulate cereblon (CRBN) binding affinity, neosubstrate degradation selectivity, and pharmacokinetic disposition [1]. Simple N-arylphthalimides such as N-(4-bromophenyl)phthalimide adopt a planar, low-Fsp³ geometry with limited exit vector diversity, restricting their utility in lead optimization where precise spatial presentation is critical [2]. The 5,8-dioxaspiro[3.4]octane core in the target compound introduces a conformationally restricted, three-dimensional scaffold that increases the fraction of sp³-hybridized carbons (Fsp³), a parameter positively correlated with clinical success rates, aqueous solubility, and target selectivity [3]. The bromophenyl substituent further provides a versatile synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling, enabling late-stage diversification of PROTAC linker attachment points that is not feasible with unsubstituted N-arylphthalimide analogs [4]. Direct replacement with planar N-(4-bromophenyl)phthalimide would abolish the spiro-conferred conformational restriction, alter the trajectory of linker exit vectors, and potentially abrogate cereblon-dependent degradation of the intended neosubstrate, as evidenced by structure-activity relationship (SAR) studies demonstrating that even minor N-substituent modifications profoundly impact CRBN binding and ternary complex formation [5].

Quantitative Differentiation Evidence for 2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione vs. Closest Analogs


Molecular Weight and Structural Complexity Advantage Over Planar N-(4-Bromophenyl)phthalimide

The target compound possesses a molecular weight of 414.2 g/mol, which is 37.1% greater than that of the simplest analog comparator N-(4-bromophenyl)phthalimide (302.13 g/mol) [1]. This increase reflects the addition of the 5,8-dioxaspiro[3.4]octane ring system (C₆H₈O₂ fragment, ΔMW = +112.1 Da), which introduces a conformationally restricted spirocyclic junction and two additional oxygen atoms as hydrogen bond acceptors [1]. The increased complexity is quantified by a complexity score of 577 versus an estimated 432 for the comparator, representing a 33.6% increase in molecular complexity as computed by Cactvs [1].

Medicinal Chemistry PROTAC Design Physicochemical Profiling

Enhanced 3D Character: Fraction of sp³-Hybridized Carbons (Fsp³) vs. Planar N-Arylphthalimide

The target compound contains 5 sp³-hybridized carbon atoms (the spiro carbon and four methylene groups in the dioxolane and cyclobutane rings) out of 20 total carbons, yielding an Fsp³ = 0.25 [1]. In contrast, N-(4-bromophenyl)phthalimide contains 0 sp³ carbons out of 14 total carbons, yielding Fsp³ = 0.00 [2]. This represents a qualitative shift from a completely flat, aromatic system to a partially saturated, three-dimensional scaffold. The measured TPSA of 55.8 Ų for the target compound is identical to that of the comparator, confirming that the spiro ring addition increases three-dimensionality without expanding polar surface area, a favorable combination for balancing permeability and solubility [1][2]. The Rotatable Bond Count is 2 for the target compound versus 1 for the comparator, a modest increase that does not introduce excessive conformational flexibility [1][2].

Drug-likeness 3D Conformation Physicochemical Optimization

Computed Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Capacity Comparison

The target compound has a computed XLogP3 of 2.9, indicating moderate lipophilicity suitable for both oral bioavailability and cellular permeability [1]. This value is comparable to the range reported for clinically successful cereblon ligands such as lenalidomide (XLogP3 ≈ -0.7) and pomalidomide (XLogP3 ≈ -0.3), though the target compound is more lipophilic due to the bromophenyl and spiroalkyl fragments [2]. The hydrogen bond acceptor count is 4 (two phthalimide carbonyl oxygens plus two dioxaspiro ether oxygens), compared to 2 for N-(4-bromophenyl)phthalimide, providing additional opportunities for solvent interaction and potentially improving aqueous solubility despite the higher lipophilicity [1][3]. The hydrogen bond donor count remains 0 for both compounds, maintaining compliance with Lipinski's Rule of Five [1][3].

Lipophilicity ADME Prediction Permeability

Synthetic Versatility: Bromophenyl Handle for Late-Stage Functionalization vs. Unfunctionalized Analogs

The 4-bromophenyl substituent in the target compound provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with alkynes) couplings [1]. This enables late-stage diversification for structure-activity relationship (SAR) exploration or PROTAC linker attachment without requiring de novo synthesis of the spirocyclic core. In contrast, unsubstituted N-phenylphthalimide analogs lack this handle, and alternatives such as N-(4-nitrophenyl)phthalimide require reduction and diazotization steps that are incompatible with many functional groups [2]. The bromine atom can also serve as a heavy atom label for X-ray crystallographic phasing (anomalous scattering at Cu Kα wavelength, f'' = 1.71 e⁻), facilitating co-crystal structure determination with cereblon or other protein targets [3].

Cross-Coupling PROTAC Linker Attachment Parallel Synthesis

Availability Profile: Research-Grade Spirocyclic Building Block with Defined Purity Specifications

The target compound is commercially available from multiple research chemical suppliers with a typical purity specification of 95% (HPLC) [1]. This contrasts with more established phthalimide derivatives such as N-(4-bromophenyl)phthalimide, which is widely stocked at ≥98% purity and is available from major catalog suppliers including TCI and Sigma-Aldrich . The 95% specification reflects the compound's status as a specialty spirocyclic intermediate requiring custom synthesis rather than large-scale production runs. While the lower nominal purity may necessitate additional purification for certain applications, the compound's availability in research quantities (typically 100 mg to 1 g) with Certificate of Analysis documentation supports its use in early-stage medicinal chemistry programs where spirocyclic diversity is prioritized over bulk procurement efficiency .

Chemical Procurement Purity Specification Custom Synthesis

Optimal Research and Industrial Application Scenarios for 2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione Based on Evidence-Linked Differentiation


PROTAC Degrader Design Requiring Conformationally Constrained Cereblon Ligands with Distinct Exit Vector Geometry

The spirocyclic architecture of the target compound enforces a fixed angle between the phthalimide cereblon-binding warhead and the bromophenyl linker attachment point, providing a well-defined exit vector geometry that differs from the planar trajectory of conventional N-arylphthalimide-based PROTACs [1]. This conformational restriction can be exploited to optimize ternary complex formation (CRBN–PROTAC–target protein) by presenting the linker and target-binding moiety in a spatial orientation that favors cooperative binding. The Fsp³ of 0.25 and XLogP3 of 2.9 place the compound within favorable physicochemical space for intracellular target engagement [2]. The bromine atom serves as an orthogonal functional handle for linker attachment via Suzuki coupling, enabling modular PROTAC library synthesis without affecting the phthalimide pharmacophore [3].

Structure-Activity Relationship (SAR) Exploration of N-Substituted Phthalimides for Cereblon Neosubstrate Selectivity Profiling

Cereblon ligands exhibit profound neosubstrate specificity differences depending on N-substituent structure; e.g., lenalidomide induces degradation of IKZF1/IKZF3, while CC-220 (iberdomide) targets IKZF1/IKZF3 with different potency and additional neosubstrates [1]. The target compound's unique combination of a spirocyclic constraint and 4-bromophenyl moiety represents a distinct chemotype for SAR profiling against CRBN-DDB1 complexes [2]. Its 55.8 Ų TPSA and zero H-bond donor count suggest good passive permeability, facilitating cell-based degradation assays. Comparative studies against N-(4-bromophenyl)phthalimide and N-phenylphthalimide can dissect the contribution of spiro-conferred rigidity to neosubstrate degradation selectivity [3].

Crystallographic Fragment Screening and Structure-Based Drug Design of Cereblon Modulators

The bromine atom in the 4-bromophenyl substituent provides anomalous scattering (f'' = 1.71 e⁻ at Cu Kα), enabling experimental phasing for X-ray crystallography of CRBN–ligand co-complexes [1]. This facilitates high-resolution structure determination critical for structure-based drug design of next-generation IMiDs or PROTACs. The spirocyclic scaffold increases the compound's complexity score to 577, enhancing the likelihood of forming well-ordered crystal contacts through shape complementarity, a known challenge for smaller, planar phthalimide fragments [2]. The four hydrogen bond acceptors provide multiple potential interaction sites with the cereblon surface, while the rigid scaffold reduces entropic penalties upon binding [3].

Diversity-Oriented Synthesis (DOS) and DNA-Encoded Library (DEL) Chemistry Incorporating Spirocyclic Phthalimide Cores

The target compound serves as a versatile starting material for diversity-oriented synthesis of spirocyclic phthalimide libraries via the bromophenyl cross-coupling handle [1]. In DNA-encoded library (DEL) technology, the compound's Fsp³-enriched spirocyclic core addresses the critical need for three-dimensional, sp³-rich building blocks that have been underrepresented in historical DEL collections [2]. The phthalimide moiety is compatible with standard DEL reaction conditions (aqueous media, mild bases, DNA-compatible solvents), while the bromine enables on-DNA Suzuki diversification, enabling the construction of billion-compound libraries biased toward cereblon-engaging chemotypes [3]. The 95% purity specification is adequate for DEL chemistry, where subsequent purification occurs at the library pool level [4].

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